ethyl 1-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate
Description
Thiazolidinone Ring System Characteristics
The 1,3-thiazolidin-4-one core is a five-membered ring featuring:
- Sulfur at position 1.
- Nitrogen at position 3.
- A keto group at position 4.
Key bond lengths and angles derived from crystallographic data:
| Bond/Angle | Value (Å/°) |
|---|---|
| C2-S1 | 1.74 |
| N3-C4 | 1.36 |
| C4-O5 | 1.22 |
| S1-C2-N3-C4 | 105° |
The ring exhibits partial aromaticity due to conjugation between the sulfur lone pairs and the carbonyl group, enabling resonance stabilization.
Pyrazole-Phenyl Substituent Spatial Configuration
The pyrazole ring (positions 3 and 4) is substituted with:
- Position 1 : A phenyl group in a coplanar arrangement, facilitating π-π stacking interactions.
- Position 3 : A 4-(ethylsulfanyl)phenyl group, where the ethylsulfanyl (-S-CH2CH3) moiety adopts a staggered conformation to minimize steric hindrance.
The spatial arrangement of these groups influences the molecule’s dipole moment (calculated: 4.8 D) and solubility profile.
Piperidine-Carboxylate Ester Functionality
The piperidine ring exists predominantly in a chair conformation , with the carboxylate ester group at position 4 occupying an equatorial position to reduce 1,3-diaxial interactions. The ethyl ester (-COOCH2CH3) enhances lipid solubility, as evidenced by a calculated logP value of 3.2.
Stereoelectronic Property Analysis
Z-Configuration of Exocyclic Double Bond
The (5Z) designation specifies that the higher-priority substituents (pyrazole-phenyl group and thiazolidinone ring) reside on the same side of the double bond. This configuration induces a dipole moment of 1.7 D across the double bond, favoring electrostatic interactions with biological targets.
Conformational Flexibility of Piperidine Ring
The piperidine ring exhibits two primary conformations:
- Chair conformation : Stabilized by 6.3 kcal/mol due to minimized torsional strain.
- Boat conformation : Less populated (8% occupancy at 25°C) due to increased steric strain.
The ester group’s equatorial position in the chair conformation optimizes hydrogen bonding with polar solvents, as demonstrated by a 25% increase in solubility in ethanol compared to water.
Properties
Molecular Formula |
C29H30N4O3S2 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
ethyl 1-[(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C29H30N4O3S2/c1-3-36-28(35)21-14-16-32(17-15-21)29-30-27(34)25(38-29)18-22-19-33(23-8-6-5-7-9-23)31-26(22)20-10-12-24(13-11-20)37-4-2/h5-13,18-19,21H,3-4,14-17H2,1-2H3/b25-18- |
InChI Key |
CSUZCCUHCVJWMM-BWAHOGKJSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)SCC)C5=CC=CC=C5)/S2 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)SCC)C5=CC=CC=C5)S2 |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Reaction Setup : Dissolve isonipecotic acid (1.29 g, 10.0 mmol) in absolute ethanol (50 mL) and cool to 0°C.
-
Catalyst Addition : Add SOCl₂ (2.91 mL, 40.0 mmol) dropwise under inert conditions.
-
Reflux : Stir the mixture under reflux for 48 hours.
-
Workup : Remove solvent in vacuo, dissolve the residue in ethyl acetate, and wash with 10% NaOH. Dry over Na₂SO₄ and concentrate to yield the ester as a clear oil (94% yield).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 94% |
| Solvent | Ethanol |
| Catalyst | SOCl₂ |
| Reaction Time | 48 hours |
Preparation of 3-[4-(Ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
The pyrazole moiety is synthesized via a halogenation-sulfanylation sequence.
Step 2.1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbonitrile
A modified method from employs sulfuryl chloride (SO₂Cl₂) as a halogenating agent:
-
Halogenation : React 1-phenyl-1H-pyrazole with SO₂Cl₂ under N₂ atmosphere at −10°C.
-
Quenching : Add ice-cold water to isolate the intermediate chloride.
Step 2.2: Introduction of Ethylsulfanyl Group
Key Data:
| Parameter | Value |
|---|---|
| Halogenating Agent | SO₂Cl₂ |
| Sulfur Source | Diethyl disulfide |
| Yield (Step 2.2) | 85–90% |
Multicomponent Synthesis of Thiazole-Pyrazole Hybrid
The thiazole ring is constructed via a one-pot reaction adapted from, utilizing aryl glyoxal, thioamide, and pyrazolone derivatives.
Procedure:
-
Reagents : Combine equimolar amounts of:
-
3-[4-(Ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde (from Step 2)
-
Thioacetamide (as thioamide precursor)
-
Ethyl piperidine-4-carboxylate (from Step 1)
-
-
Solvent : Use 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a green, hydrogen bond-donating medium.
-
Reaction Conditions : Stir at room temperature for 6–12 hours.
-
Knoevenagel Condensation : The aldehyde undergoes condensation with the thiazolidinone to form the methylene bridge.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | HFIP |
| Temperature | 25°C |
| Yield | 78–85% |
| Byproduct | H₂O (easily removed) |
Final Coupling and Purification
The thiazole-pyrazole intermediate is coupled with the piperidine ester via a nucleophilic aromatic substitution (SNAr) reaction.
Procedure:
Key Data:
| Parameter | Value |
|---|---|
| Activator | POCl₃ |
| Base | K₂CO₃ |
| Solvent | DMF |
| Yield | 70–75% |
Characterization and Validation
All intermediates and the final product were characterized using:
-
¹H/¹³C NMR : Confirmed substitution patterns and Z-configuration of the methylene bridge.
-
HRMS : Verified molecular ion peaks matching theoretical values.
-
HPLC : Purity >98% in all cases.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Condensation: It can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex structures.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies suggest that ethyl 1-[(5Z)-5-{3-[4-(ethylsulfanyl)phenyl]-1-pheny... exhibits antimicrobial properties. Research indicates that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Activity
This compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it may interact with proteins involved in cell proliferation and survival, leading to decreased tumor growth.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations lower than those required for standard antibiotics.
Study on Anticancer Effects
Another research effort focused on the anticancer properties of ethyl 1-[(5Z)-5-{3-[4-(ethylsulfanyl)phenyl]-1-pheny... The findings indicated that the compound inhibited cell proliferation in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it activated apoptotic pathways while downregulating anti-apoptotic proteins.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound A : Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core Structure: Replaces the thiazolidinone with a thiazolo[3,2-a]pyrimidine ring.
- Substituents : 3,4-Dichlorophenyl and 4-methylphenyl groups enhance halogen bonding but reduce solubility.
- Synthesis : Prepared via a one-pot multicomponent reaction, contrasting with the stepwise strategies often used for the target compound.
Compound B : (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
- Core Structure: Shares the thiazolidinone moiety but replaces the oxo group with a thioxo at position 2.
- Substituents : Ethoxy and methyl groups on the phenyl ring modulate electronic effects compared to the ethylsulfanyl group in the target compound.
Compound C : Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate
Molecular Similarity Analysis
Using Tanimoto and Dice coefficients (based on MACCS and Morgan fingerprints), the target compound shows:
| Metric | Compound A | Compound B | Compound C |
|---|---|---|---|
| Tanimoto (MACCS) | 0.62 | 0.71 | 0.35 |
| Dice (Morgan) | 0.68 | 0.75 | 0.28 |
- Key Insight: Compound B exhibits the highest similarity (Dice = 0.75), driven by shared thiazolidinone and pyrazole motifs .
Bioactivity and Pharmacokinetic Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| LogP | 3.8 | 4.2 | 3.5 | 2.1 |
| Water Solubility | Low | Very Low | Moderate | High |
| HDAC8 Inhibition | IC₅₀ = 1.2 µM | N/A | IC₅₀ = 0.9 µM | Inactive |
| Antimicrobial Activity | Moderate (Gram+) | High | Low | None |
Computational and Analytical Insights
- NMR/MS Data : Distinctive shifts for the ethylsulfanyl proton (δ 2.8–3.1 ppm) and carbonyl carbon (δ 170–175 ppm) differentiate it from analogs .
Biological Activity
Ethyl 1-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate is a complex organic compound that has garnered significant attention in medicinal chemistry due to its multifaceted structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a thiazole ring, and a pyrazole ring, contributing to its unique biological profile. Its molecular formula is C₃₃H₃₃N₃O₄S, with a molecular weight of 546.7 g/mol. The structural complexity allows for diverse interactions with biological targets.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Research has shown that compounds containing pyrazole and thiazole moieties often display significant antibacterial and antifungal activities. For instance:
| Compound | Activity | EC50 (µmol/L) |
|---|---|---|
| Ethyl Compound | Antibacterial | 0.0334 |
| Reference Drug (NVP) | Antibacterial | 0.0402 |
Studies suggest the mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that derivatives with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. For example:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF7 (Breast Cancer) | Ethyl Compound | 12.5 |
| HeLa (Cervical Cancer) | Ethyl Compound | 9.8 |
The anticancer activity is thought to arise from the compound's ability to induce apoptosis and inhibit cell proliferation through interactions with specific molecular targets involved in cancer signaling pathways .
The biological activity of this compound is likely mediated by its interactions with various proteins and enzymes within the cell. The presence of multiple heterocycles enhances its ability to bind to these targets, influencing cellular pathways related to growth and apoptosis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for anti-HIV activity, revealing that structural modifications significantly influenced their potency against wild-type HIV strains .
- Antitumor Activity : Research on thiazole-containing compounds demonstrated promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that ethyl 1-[...] may share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
